molecular formula C19H18Cl2FN3O2 B12391368 Krasg12C IN-1

Krasg12C IN-1

Cat. No.: B12391368
M. Wt: 410.3 g/mol
InChI Key: CHILXDOMAWLEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRASG12C IN-1 is a covalent inhibitor targeting the KRASG12C mutant protein, a key oncogenic driver in multiple cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma. This compound selectively binds to the inactive GDP-bound state of KRASG12C, exploiting a cryptic pocket near the switch-II region (residues H95/Y96/Q99) to irreversibly modify cysteine 12 (Cys12) via Michael addition . Preclinical studies highlight its ability to suppress KRAS-dependent signaling (e.g., MAPK pathway) and induce tumor regression in xenograft models, with favorable pharmacokinetic (PK) properties such as oral bioavailability and blood stability .

Properties

Molecular Formula

C19H18Cl2FN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

4-(2-chloroacetyl)-N-[4-chloro-3-(2-fluorophenyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H18Cl2FN3O2/c20-12-18(26)24-7-9-25(10-8-24)19(27)23-13-5-6-16(21)15(11-13)14-3-1-2-4-17(14)22/h1-6,11H,7-10,12H2,(H,23,27)

InChI Key

CHILXDOMAWLEMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Krasg12C IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of KRASG12C inhibitors has advanced rapidly, with multiple candidates demonstrating distinct pharmacological and clinical profiles. Below is a detailed comparison:

Table 1: Key KRASG12C Inhibitors and Their Properties

Compound Name Developer Mechanism of Action Key Pharmacokinetic Features Clinical Stage/Outcomes Resistance Mechanisms
ARS-1620 Wellspring Biosciences Covalent binding to Cys12 in GDP-bound KRASG12C High oral bioavailability; induces tumor regression in mice Preclinical (2018) RTK/EGFR reactivation
Sotorasib (AMG 510) Amgen Binds KRASG12C via water bridges with Y96 FDA-approved (2021) for NSCLC; ORR: 37.1% in CodeBreaK 100 trial Phase III (NCT03600883) KRAS amplification; KEAP1/NRF2 mutations
Adagrasib (MRTX849) Mirati Therapeutics Hydrogen bonding with Y96; deeper pocket engagement Longer half-life (≥24 hrs); CNS penetration Phase III (KRYSTAL-1, NCT03785249) KRASG12C-Y96D mutation; MAPK reactivation
143D Academic/Preclinical Enhanced covalent interaction with Cys12 Superior tumor suppression vs. AMG510/MRTX849 in xenografts Preclinical (2023) Not yet reported
GDC-6036 Roche/Genentech Selective inhibition of GTP-bound KRASG12C Active in CRC models; combos with anti-EGFR/SHP2 Phase I/II (NCT04449874) Co-mutations (e.g., PIK3CA)

Critical Findings

Binding Specificity: Sotorasib and adagrasib differ in their interactions with residue Y94. 143D exhibits stronger covalent binding to Cys12 than MRTX849, translating to improved efficacy in pancreatic cancer models .

Resistance Profiles :

  • Primary resistance in CRC is linked to EGFR-mediated RAS/RAF/MEK reactivation, necessitating combination therapies (e.g., EGFR inhibitors + KRASG12C inhibitors) .
  • Acquired resistance often involves KRASG12C amplification or secondary mutations (e.g., Y96D), which reduce inhibitor binding .

Oxidation Sensitivity :

  • KRASG12C’s cysteine residue is prone to oxidation (e.g., sulfinate formation), mimicking KRASG12D and reducing inhibitor efficacy. This redox vulnerability highlights the need for compounds active against oxidized KRASG12C .

Combination Strategies :

  • Co-inhibition of SOS1 (e.g., BI-3406 + adagrasib) enhances MAPK pathway suppression in NSCLC and CRC models .
  • PI3Kα inhibitors (e.g., alpelisib) overcome resistance driven by RTK/EGFR activation .

Table 2: Preclinical and Clinical Efficacy Metrics

Compound Cell Line IC50 (nM) Tumor Model Efficacy (TGI%) Clinical Response Rate (ORR)
ARS-1620 10–100 (NSCLC/CRC) 60–80% regression N/A
Sotorasib 5–30 90% TGI (H358 xenografts) 37.1% (NSCLC)
Adagrasib 1–10 95% TGI (MIA PaCa-2) 43% (NSCLC)
143D 0.5–5 98% TGI (KRASG12C PDAC) N/A

Q & A

Q. What experimental frameworks optimize this compound combination regimens for clinical translation?

  • Methodological Answer :
  • In Silico Modeling : Use quantitative systems pharmacology (QSP) to simulate drug interactions and predict optimal dosing.
  • Syngeneic Models : Test combinations in immunocompetent KRASG12C models to evaluate immune microenvironment modulation.
  • Biomarker-Driven Trials : Design basket trials stratifying patients by resistance markers (e.g., high AXL expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.